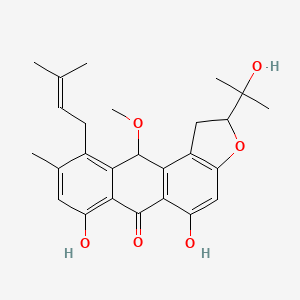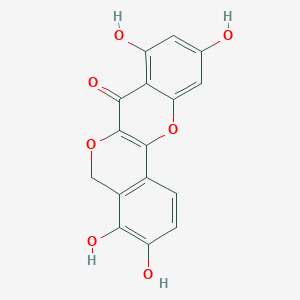
Ophioglonin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ophioglonin is a homoflavonoid that is isochromeno[4,3-b]chromen-7(5H)-one substituted by hydroxy groups at positions 3, 4, 8 and 10. Isolated from Ophioglossum petiolatum, it exhibits anti-HBV activity. It has a role as an anti-HBV agent and a plant metabolite. It is a polyphenol, a hydroxy homoflavonoid and an organic heterotetracyclic compound.
Aplicaciones Científicas De Investigación
Anti-HBV Surface Antigen Activity
Ophioglonin, extracted from Ophioglossum petiolatum, has shown slight anti-HBV surface antigen activity at 25 microM. This highlights its potential use in research related to Hepatitis B Virus (HBV) treatment and management (Lin et al., 2005).
Anticancer Potential
Studies indicate that this compound exhibits weak inhibitory activity on cancer cell lines. Specifically, it has shown some efficacy against the KB cell line, a cancer cell line used in medical research (Zhong-jing et al., 2009). Another study found that a derivative of this compound demonstrated estrogenic activity, suggesting potential applications in breast and endometrial cancer research (Polasek et al., 2013).
Immune System Enhancement
This compound has been implicated in enhancing the immune response. A study on ophiopogon polysaccharide liposome (OPL), related to this compound, indicated its ability to promote macrophage phagocytosis and cytokine secretion, thereby enhancing both specific and non-specific immune responses (Fan et al., 2015).
Cardioprotective Effects
Research on ophiopogonin D, a compound related to this compound, suggests potential cardioprotective effects. It has been shown to alleviate cardiac hypertrophy by modulating inflammatory responses, which could be valuable in cardiovascular disease research (Wang et al., 2018).
Neuroprotection and Apoptosis Induction
This compound D' derived from Radix Ophiopogonis has been shown to induce apoptosis in androgen-independent prostate cancer cells and could be important in neuroprotection research (Lu et al., 2018). Additionally, it was found to prevent H2O2-induced injury in human umbilical vein endothelial cells, indicating its role in vascular protection (Qian et al., 2010).
Inhibition of Oncogenic Signaling Pathways
This compound has been observed to suppress various oncogenic signaling pathways, potentially leading to the suppression of proliferation and chemosensitization of cancer cells, like in lung cancer (Lee et al., 2018).
Propiedades
Fórmula molecular |
C16H10O7 |
|---|---|
Peso molecular |
314.25 g/mol |
Nombre IUPAC |
3,4,8,10-tetrahydroxy-5H-isochromeno[4,3-b]chromen-7-one |
InChI |
InChI=1S/C16H10O7/c17-6-3-10(19)12-11(4-6)23-15-7-1-2-9(18)13(20)8(7)5-22-16(15)14(12)21/h1-4,17-20H,5H2 |
Clave InChI |
XUFSGVREMRKLBR-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC(=C2O)O)C3=C(O1)C(=O)C4=C(C=C(C=C4O3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


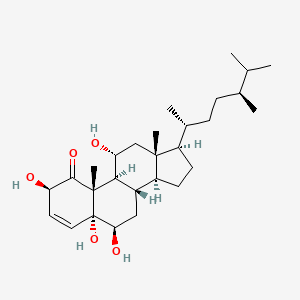
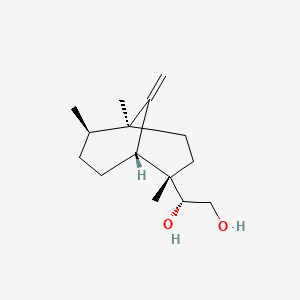
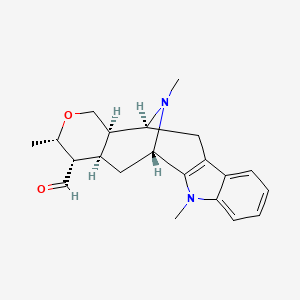
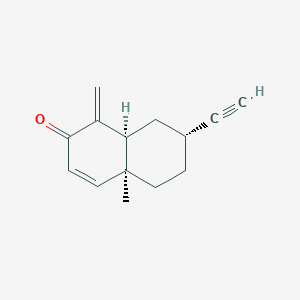
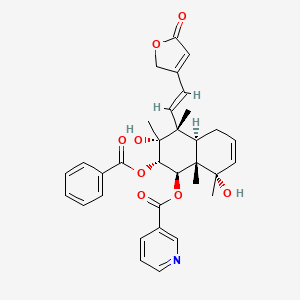

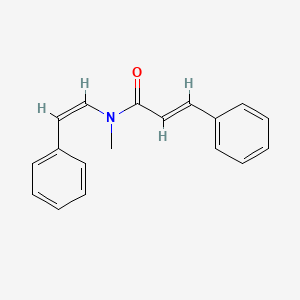
![(2R,3R,4S)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol](/img/structure/B1249670.png)
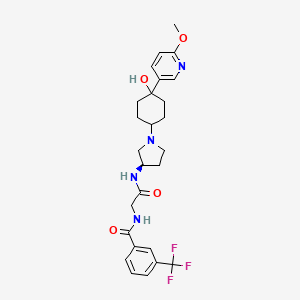
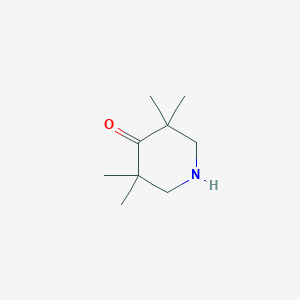
![1,3-Benzodioxol-4-ol, 5-[2-(1,3-benzodioxol-5-yl)ethyl]-7-methoxy-](/img/structure/B1249674.png)
![(1S,4R,9R,10S,13R,14R)-14-hydroxy-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-6-one](/img/structure/B1249675.png)
